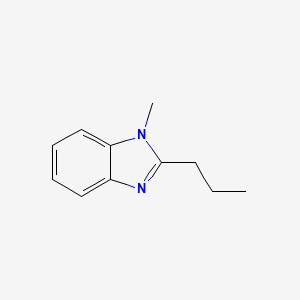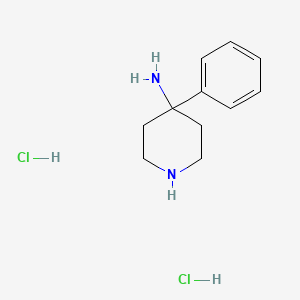
1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a triazole ring, a pyridine moiety, and an ethyl-substituted phenyl group, making it a versatile molecule for various applications.
Vorbereitungsmethoden
The synthesis of 1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
-
Synthetic Routes
Step 1: Formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.
Step 2: Introduction of the pyridine moiety via a nucleophilic substitution reaction.
Step 3: Attachment of the ethyl-substituted phenyl group through a coupling reaction.
-
Reaction Conditions
- The cycloaddition reaction is often carried out under copper-catalyzed conditions (CuAAC) at room temperature.
- Nucleophilic substitution reactions typically require a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3).
- Coupling reactions may involve palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
-
Industrial Production Methods
- Industrial synthesis may involve continuous flow chemistry to enhance reaction efficiency and scalability.
- Optimization of reaction conditions to minimize by-products and maximize yield is crucial for large-scale production.
Analyse Chemischer Reaktionen
1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
-
Reduction
- Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the triazole ring to a more saturated form.
-
Substitution
- Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or phenyl rings, using reagents like sodium hydride (NaH) and alkyl halides.
-
Major Products
- Oxidation products include carboxylic acids and ketones.
- Reduction products include saturated triazole derivatives.
- Substitution products vary depending on the reagents used, leading to a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has numerous applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Serves as a ligand in coordination chemistry for the development of metal complexes.
-
Biology
- Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial and fungal growth.
- Studied for its enzyme inhibition properties, particularly against enzymes like kinases and proteases.
-
Medicine
- Explored as a potential therapeutic agent for treating diseases such as cancer, due to its ability to interfere with cellular signaling pathways.
- Evaluated for its anti-inflammatory and analgesic properties.
-
Industry
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Employed in the agrochemical industry for the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves:
-
Molecular Targets
- The compound targets specific enzymes and receptors within cells, such as kinases and G-protein coupled receptors (GPCRs).
-
Pathways Involved
- It interferes with signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives:
-
Similar Compounds
- 1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-bromophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
-
Uniqueness
- The ethyl group on the phenyl ring provides unique steric and electronic properties, influencing the compound’s reactivity and biological activity.
- The combination of the triazole ring and pyridine moiety offers a versatile scaffold for further functionalization and optimization in drug design.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-2-13-6-8-15(9-7-13)22-12-16(20-21-22)17(23)19-11-14-5-3-4-10-18-14/h3-10,12H,2,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHJBMFWPSATIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,6-Difluoro-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B2906082.png)

![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2906084.png)


![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B2906092.png)


![4-[3-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2906097.png)

![2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2906101.png)
![3-Pyrazolo[1,5-a]pyrimidin-6-ylpropan-1-amine;dihydrochloride](/img/structure/B2906102.png)
![5-Tert-butoxycarbonyl-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2906104.png)

